(2,4-Dichloro-3-methylphenyl)amine hydrochloride

Overview

Description

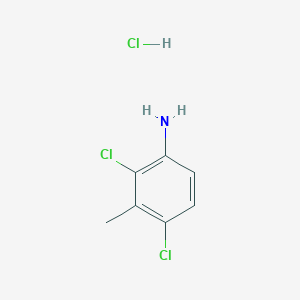

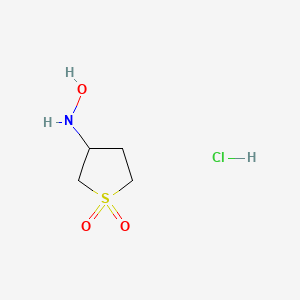

“(2,4-Dichloro-3-methylphenyl)amine hydrochloride” is a chemical compound with the empirical formula C7H8Cl3N . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

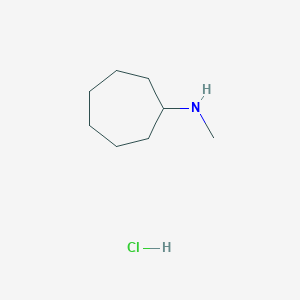

The SMILES string for this compound is ClC1=C©C(Cl)=CC=C1N.[H]Cl . This indicates that it has a benzene ring with two chlorine atoms and one methyl group attached, along with an amine group .Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 212.50 .Scientific Research Applications

Synthesis and Modification of Organic Compounds

- The reaction of certain chlorinated compounds with amines can lead to the formation of corresponding amino derivatives through a prototropic allyl rearrangement, indicating a method for synthesizing similar structures to "(2,4-Dichloro-3-methylphenyl)amine hydrochloride" (Potkin et al., 2002).

- In the context of materials science, aminocompounds, similar to the one , are purified and tested as thermostabilizers for polypropylene, indicating its potential utility in enhancing the thermal stability of polymers (Aghamali̇yev et al., 2018).

Medicinal Chemistry Applications

- Novel triazole derivatives synthesized from reactions involving amines have shown antimicrobial activities, suggesting the role of chlorinated aminophenyl compounds in developing new antimicrobial agents (Bektaş et al., 2007).

- Schiff and Mannich bases bearing dichlorophenyl moieties have been synthesized and evaluated for their antimicrobial activity, indicating the potential of chlorophenylamine derivatives in drug discovery (Karthikeyan et al., 2006).

Corrosion Inhibition

- Amine derivative compounds, structurally related to "this compound," have been synthesized and evaluated as effective corrosion inhibitors for mild steel in acidic media, highlighting their potential in industrial applications to protect metals from corrosion (Boughoues et al., 2020).

Safety and Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements for this compound are P305 + P351 + P338, which mean "IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing" .

Future Directions

properties

IUPAC Name |

2,4-dichloro-3-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N.ClH/c1-4-5(8)2-3-6(10)7(4)9;/h2-3H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGZBIIHDPPDST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol](/img/structure/B3094137.png)

![6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3094146.png)

![[(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate](/img/structure/B3094167.png)

![1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride](/img/structure/B3094193.png)

![N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/structure/B3094194.png)

![[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride](/img/structure/B3094238.png)